molecular formula C17H13F2N3O4 B11015790 N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11015790
M. Wt: 361.30 g/mol
InChI Key: DNFDTQYMAZDDGR-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes fluorinated aromatic rings and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization reactions.

Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification systems to handle large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: Used as a probe to study biological pathways and interactions due to its unique structural features.

    Industrial Chemistry: Employed in the development of new catalysts or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic rings and the pyrrolidine core can facilitate binding to specific sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-bromo-3-nitrophenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13F2N3O4

Molecular Weight

361.30 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H13F2N3O4/c18-11-1-4-13(5-2-11)21-9-10(7-16(21)23)17(24)20-12-3-6-14(19)15(8-12)22(25)26/h1-6,8,10H,7,9H2,(H,20,24)

InChI Key

DNFDTQYMAZDDGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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